Dimethyl 2-(3-oxobutyl)propanedioate
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Overview
Description
Dimethyl 2-(3-oxobutyl)propanedioate: is an organic compound with the molecular formula C9H14O5. It is a derivative of propanedioic acid, featuring a 3-oxobutyl group and two methyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-(3-oxobutyl)propanedioate can be synthesized through esterification reactions involving propanedioic acid and appropriate alcohols under acidic conditions. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of propanedioic acid, (3-oxobutyl)-, dimethyl ester involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the ester product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(3-oxobutyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemistry: Dimethyl 2-(3-oxobutyl)propanedioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It is used in the synthesis of biologically active molecules and as a probe to investigate biochemical processes .
Medicine: It is explored as a scaffold for designing new pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also employed as a plasticizer and stabilizer in various formulations .
Mechanism of Action
The mechanism of action of propanedioic acid, (3-oxobutyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical reactions. The 3-oxobutyl group can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Propanedioic acid, dimethyl ester: Lacks the 3-oxobutyl group, resulting in different chemical properties and reactivity.
Propanedioic acid, (3-oxobutyl)-, diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups, leading to variations in physical and chemical properties.
Uniqueness: Dimethyl 2-(3-oxobutyl)propanedioate is unique due to the presence of both the 3-oxobutyl group and the dimethyl ester groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H14O5 |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
dimethyl 2-(3-oxobutyl)propanedioate |
InChI |
InChI=1S/C9H14O5/c1-6(10)4-5-7(8(11)13-2)9(12)14-3/h7H,4-5H2,1-3H3 |
InChI Key |
MDZCTQLQMJZNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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